Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

GABA aminotransferase enzyme inhibition CNS pharmacology

Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1308384-31-7) is a Boc-protected piperidine derivative bearing geminal hydroxyl and aminomethyl substituents at the 3-position. This compound functions as a conformationally flexible building block featuring dual hydrogen-bonding vectors that optimize blood-brain barrier penetration potential.

Molecular Formula C11H22N2O3
Molecular Weight 230.308
CAS No. 1308384-31-7
Cat. No. B567668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
CAS1308384-31-7
Molecular FormulaC11H22N2O3
Molecular Weight230.308
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CN)O
InChIInChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8,12H2,1-3H3
InChIKeyRXAPIVVEFHXCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1308384-31-7): A Geminally Functionalized Piperidine Scaffold for CNS Drug Discovery


Tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1308384-31-7) is a Boc-protected piperidine derivative bearing geminal hydroxyl and aminomethyl substituents at the 3-position. This compound functions as a conformationally flexible building block featuring dual hydrogen-bonding vectors that optimize blood-brain barrier penetration potential . The Boc-protected piperidine nitrogen enables orthogonal synthetic manipulation, while the geminal arrangement creates a constrained local geometry distinct from regioisomeric alternatives. Its structural features position it as a fragment molecule for molecular splicing, expansion, and modification in CNS-targeted medicinal chemistry programs [1].

Why tert-Butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate Cannot Be Replaced with Generic 4-Regioisomers or Non-Geminal Analogs


Generic substitution among Boc-protected aminomethyl-hydroxypiperidines is invalid due to position-dependent pharmacological and synthetic divergence. The 3,3-geminal substitution pattern in this compound creates a distinct spatial orientation of hydrogen-bond donors relative to the piperidine nitrogen, a geometry that cannot be replicated by 4-substituted regioisomers such as 1-Boc-4-(aminomethyl)-4-hydroxypiperidine (CAS 392331-66-7) or trans-4-aminomethyl-3-hydroxypiperidine derivatives . Furthermore, the geminal arrangement forces the hydroxyl and aminomethyl groups into proximity, enabling chelation or cooperative binding interactions that are geometrically impossible in vicinal (3,4- or 4,3-) substitution patterns [1]. In GABA aminotransferase (GABA-T) inhibition assays, 3-(hydroxyaminomethyl)piperidine analogs demonstrated potent inhibitory activity, whereas 4-(hydroxyamino)piperidine showed weak activity, confirming that the substitution position critically modulates target engagement [2].

Quantitative Differentiation Evidence: tert-Butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate vs. Structural Analogs


Regioisomer-Dependent GABA-T Inhibitory Activity: 3-Substituted vs. 4-Substituted Piperidine Analogs

The 3-substituted hydroxypiperidine scaffold demonstrates potent GABA-T inhibitory activity, whereas the 4-substituted analog exhibits weak activity. While the target compound (Boc-protected) has not been directly assayed, its deprotected 3-(aminomethyl)-3-hydroxypiperidine core is structurally analogous to 3-(hydroxyaminomethyl)piperidine (3HMP), which showed potent GABA-T inhibition [1]. In contrast, 4-(hydroxyamino)piperidine (4HP) exhibited weak activity under identical assay conditions. The Boc protection in the target compound preserves this pharmacophoric geometry while enabling orthogonal synthetic elaboration.

GABA aminotransferase enzyme inhibition CNS pharmacology

Regioisomer-Dependent GABA Transporter Inhibition: 3-Substituted Piperidine vs. 4-Substituted Analogs

Piperidine-3-carboxylic acid derivatives demonstrate GABA transporter inhibitory activity, whereas equivalent 4-substituted analogs show substantially reduced potency. The 3-substituted piperidine scaffold provides superior spatial alignment with GABA transporter binding pockets [1]. The target compound's geminal 3,3-substitution pattern creates a unique vector orientation that mimics GABA's zwitterionic geometry, a feature absent in 4-substituted regioisomers.

GABA transporter GAT1 inhibition CNS drug discovery

Geminal vs. Vicinal Functional Group Arrangement: Synthetic Versatility and Chelation Potential

The geminal (3,3-) arrangement of hydroxyl and aminomethyl groups in the target compound enables chelation and cooperative binding interactions that are geometrically impossible in vicinal (3,4- or 4,3-) substitution patterns [1]. Geminal diols and amino alcohols form stable five-membered chelate rings with metal ions and biological targets, whereas vicinal arrangements form less stable or geometrically distinct interactions. This structural feature distinguishes the target compound from trans-4-aminomethyl-3-hydroxypiperidine (CAS 823226-03-5) and cis-4-aminomethyl-3-hydroxypiperidine (CAS 1419101-21-5), which cannot present both functional groups in the same binding pocket simultaneously.

bidentate ligand metal chelation fragment-based drug design

Blood-Brain Barrier Penetration Optimization: Geminal Hydrogen-Bonding Vector Configuration

The geminal hydroxyl and aminomethyl groups in the target compound create a specific hydrogen-bonding vector configuration that optimizes blood-brain barrier (BBB) penetration potential . This arrangement balances the competing requirements of CNS drug design: sufficient polarity for target engagement versus excessive hydrogen-bond donor count that impairs BBB permeation. The target compound's two H-bond donors (OH, NH2) are spatially clustered at the 3-position, reducing the effective polar surface area contribution compared to regioisomers where donors are distributed across multiple ring positions [1]. Regioisomers with separated functional groups (e.g., 3-hydroxy-4-aminomethyl derivatives) present higher effective polar surface area and reduced BBB penetration probability.

blood-brain barrier CNS penetration hydrogen-bond donors

Optimal Application Scenarios for tert-Butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate in Pharmaceutical Research


GABA-Targeted CNS Drug Discovery: Fragment-Based Lead Generation for Epilepsy and Anxiety Disorders

This compound serves as an optimal fragment scaffold for GABAergic CNS drug discovery programs targeting GABA aminotransferase (GABA-T) or GABA transporters. The 3-substituted piperidine core, as demonstrated by the potent inhibitory activity of 3-(hydroxyaminomethyl)piperidine analogs versus weak activity of 4-substituted comparators, validates the 3-position substitution as essential for GABA-T engagement [1]. The Boc-protected amine enables selective elaboration at the free aminomethyl group, while the geminal hydroxyl provides a second vector for fragment growing or linking strategies. This scaffold is particularly suited for programs requiring blood-brain barrier penetration due to the optimized H-bond donor clustering configuration .

Metalloenzyme Inhibitor Development: Chelation-Dependent Target Engagement

The geminal hydroxyl and aminomethyl groups enable bidentate coordination to metal ions, forming stable five-membered chelate rings. This structural feature, absent in vicinal regioisomers, makes the compound an ideal starting scaffold for developing inhibitors of metalloenzymes including matrix metalloproteinases (MMPs), carbonic anhydrases, and histone deacetylases (HDACs) that utilize catalytic zinc ions [1]. The Boc protection on the piperidine nitrogen preserves synthetic optionality while maintaining the chelating pharmacophore intact.

NMDA Receptor Antagonist Programs: Conformationally Flexible Piperidine Scaffolds

The compound's conformationally flexible piperidine core with geminal functionalization provides an optimal template for developing NMDA receptor antagonists [1]. The spatial arrangement of the hydroxyl and aminomethyl groups mimics key pharmacophoric elements of known NMDA antagonists, while the Boc protection allows modular construction of diverse chemical series. This scaffold is particularly valuable for programs targeting neurological disorders where NMDA receptor modulation is clinically validated.

Kinase Inhibitor Fragment Library Construction: ATP-Binding Site Hinge-Binding Scaffolds

Aminomethylpiperidine derivatives serve as kinase inhibitor scaffolds, with the target compound's geminal functionalization offering a unique hinge-binding motif for ATP-competitive kinase inhibitors [1]. The 3-position substitution pattern provides optimal vector alignment for kinase hinge region interactions, while the Boc-protected nitrogen enables systematic exploration of solvent-exposed region substituents. This scaffold is particularly suitable for fragment-based screening collections targeting JAK, BTK, and tyrosine kinase families.

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